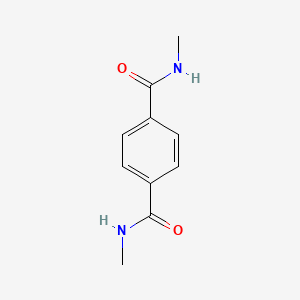

N,N'-Dimethylterephthalamide

Descripción general

Descripción

“N,N’-Dimethylterephthalamide” is a chemical compound with the linear formula C10H12N2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of “N,N’-Dimethylterephthalamide” has been studied in the context of aminolytic depolymerization of polyethylene terephthalate waste . An RP-HPLC–UV technique has been developed for evaluating N,N’-dibutylterephthalamide, N,N’-dimethylterephthalamide, N,N’-bis(2-hydroxyethyl)terephthalamide and terephthalic dihydrazide obtained through this process .Molecular Structure Analysis

The molecular structure of “N,N’-Dimethylterephthalamide” has been determined through X-ray crystallography . The compound fits into the general pattern of disubstituted terephthalamides, with crystallographic inversion symmetry .Aplicaciones Científicas De Investigación

Phase Transfer Catalysis

N,N'-Dimethylterephthalamide has been studied in the context of phase transfer catalysis without solvent. This method offers good selectivity and high yields, presenting an economic and safe reaction alternative. However, the efficiency of this method specifically for N,N'-Dimethylterephthalamide was not as high compared to other aromatic carboxamides (Loupy et al., 1992).

Crystallography and Molecular Structure

The crystal structures of compounds including N,N'-dimethylterephthalamide have been determined, revealing details about their molecular arrangement. These structures are significant for understanding the physical and chemical properties of these compounds, with implications in materials science and molecular engineering (Jones & Jones, 2011).

Environmental Impact and Biodegradation

Research has explored the environmental fate of compounds related to N,N'-Dimethylterephthalamide, like dimethyl terephthalate (DMT). The role of microorganisms in transforming DMT to less toxic forms and the potential of specific enzymes in this process are crucial for understanding and mitigating environmental impacts of these compounds (Cheng et al., 2020).

Solvent and Reagent Applications

N,N'-Dimethylterephthalamide-related compounds like N,N-Dimethylformamide have diverse applications in organic chemistry, serving as solvents, reagents, catalysts, and stabilizers. This highlights the multipurpose nature of these compounds in various chemical transformations (Heravi et al., 2018).

Polymer Science and Material Engineering

N,N'-Dimethylterephthalamide is closely related to the synthesis and degradation of polyesters like poly(ethylene terephthalate) (PET). Research in this area focuses on recycling and transforming PET waste, exploring the chemical processes involved in converting PET waste into valuable products (Soni & Singh, 2005).

Safety And Hazards

Propiedades

IUPAC Name |

1-N,4-N-dimethylbenzene-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-11-9(13)7-3-5-8(6-4-7)10(14)12-2/h3-6H,1-2H3,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYXUDRHHMRYIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90954144 | |

| Record name | N~1~,N~4~-Dimethylbenzene-1,4-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Dimethylterephthalamide | |

CAS RN |

3236-55-3 | |

| Record name | N1,N4-Dimethyl-1,4-benzenedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3236-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedicarboxamide, N,N'-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC62091 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~,N~4~-Dimethylbenzene-1,4-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

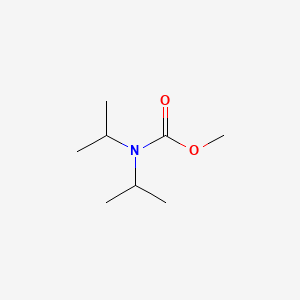

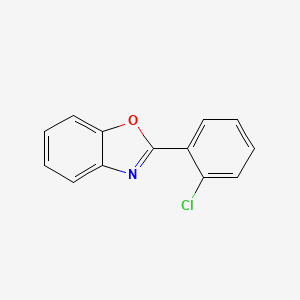

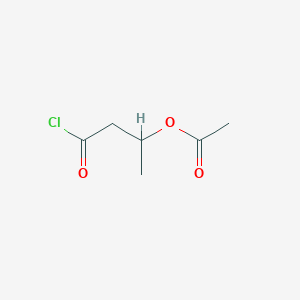

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Aminophenyl)buta-1,3-diynyl]aniline](/img/structure/B3051170.png)

![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione](/img/structure/B3051175.png)